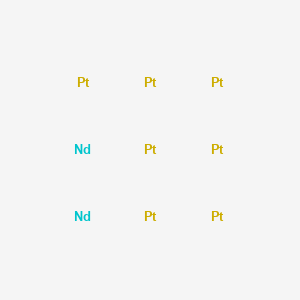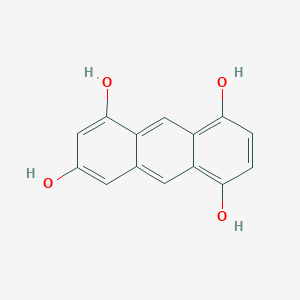
Anthracene-1,3,5,8-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene-1,3,5,8-tetrol is a derivative of anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is characterized by the presence of four hydroxyl groups attached to the anthracene core at positions 1, 3, 5, and 8. The addition of these hydroxyl groups significantly alters the chemical and physical properties of the parent anthracene molecule, making this compound a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anthracene-1,3,5,8-tetrol typically involves the hydroxylation of anthracene. One common method is the direct hydroxylation using strong oxidizing agents such as hydrogen peroxide in the presence of catalysts like vanadyl acetylacetonate . Another approach involves the use of Friedel-Crafts reactions, where anthracene is reacted with hydroxyl-containing reagents under acidic conditions .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. when required, it is produced through multi-step processes involving the initial preparation of anthraquinone derivatives followed by selective hydroxylation .
Analyse Chemischer Reaktionen
Types of Reactions: Anthracene-1,3,5,8-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, vanadyl acetylacetonate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxyanthracene derivatives.
Substitution: Halogenated or sulfonated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Anthracene-1,3,5,8-tetrol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Anthracene-1,3,5,8-tetrol is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and π-π interactions. The hydroxyl groups facilitate the formation of hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. Additionally, the conjugated π-system of the anthracene core allows for interactions with other aromatic compounds, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- Anthracene-1,4,5,8-tetrol
- Anthraquinone
- 9,10-Dihydroxyanthracene
Comparison:
- Anthracene-1,3,5,8-tetrol vs. Anthracene-1,4,5,8-tetrol: Both compounds have four hydroxyl groups, but their positions differ, leading to variations in their chemical reactivity and physical properties .
- This compound vs. Anthraquinone: Anthraquinone lacks hydroxyl groups and has a different oxidation state, making it more suitable for use as a dye and in redox reactions .
- This compound vs. 9,10-Dihydroxyanthracene: The latter has only two hydroxyl groups, resulting in different solubility and reactivity profiles .
This compound stands out due to its unique arrangement of hydroxyl groups, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
64933-94-4 |
|---|---|
Molekularformel |
C14H10O4 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
anthracene-1,3,5,8-tetrol |
InChI |
InChI=1S/C14H10O4/c15-8-3-7-4-10-11(6-9(7)14(18)5-8)13(17)2-1-12(10)16/h1-6,15-18H |
InChI-Schlüssel |
KYLTYKMPTCIOLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=C3C(=CC2=C1O)C=C(C=C3O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)

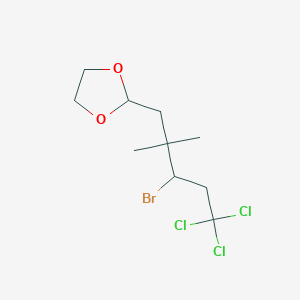
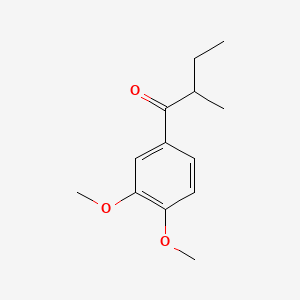
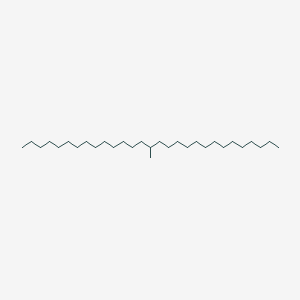
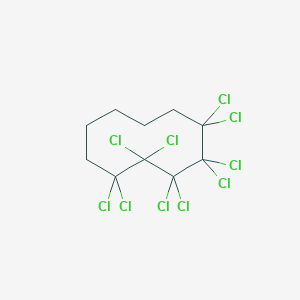

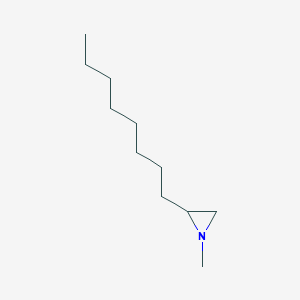

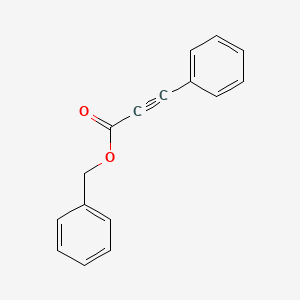
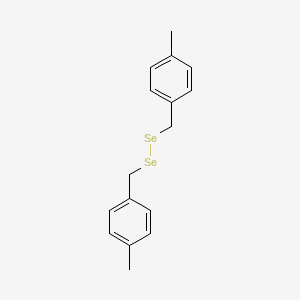
![Methyl 4-[4-(chloromethyl)benzoyl]benzoate](/img/structure/B14484820.png)
![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)
